Cyclopropyl(morpholino)methanone
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Overview
Description
Cyclopropyl(morpholino)methanone is a chemical compound with the molecular formula C8H13NO2 It is characterized by the presence of a cyclopropyl group attached to a morpholino group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(morpholino)methanone can be synthesized through a series of chemical reactions involving readily available starting materials. One common method involves the reaction of cyclopropylcarbonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and yield. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of cyclopropyl(morpholino)methanol or cyclopropyl(morpholino)carboxylic acid.
Reduction: Formation of cyclopropyl(morpholino)methanol.
Substitution: Formation of substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(morpholino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cyclopropyl(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Cyclopropyl(morpholino)methanone can be compared with other similar compounds, such as:
Cyclopropyl(morpholino)ethanone: Similar structure but with an ethanone linkage instead of methanone.
Cyclopropyl(piperidino)methanone: Contains a piperidino group instead of a morpholino group.
Cyclopropyl(morpholino)propanone: Similar structure but with a propanone linkage.
Uniqueness: this compound is unique due to its specific combination of a cyclopropyl group and a morpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
Cyclopropyl(morpholino)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a morpholine ring and a ketone functional group. This unique structure contributes to its reactivity and biological interactions. The compound is often synthesized for use as a building block in organic synthesis and as a pharmacophore in drug design.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .
- Anticancer Effects : Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its role as an anticancer agent .
The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of various enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit kinases involved in cell signaling pathways, leading to altered cellular responses. For instance, it may interfere with metabolic processes critical for tumor growth .
- Receptor Modulation : this compound may bind to specific receptors, influencing their activity and downstream signaling pathways .
Data Table: Biological Activity Overview
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Modulation of inflammatory pathways | |
Anticancer | Inhibition of cancer cell proliferation |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and other resistant strains. Results indicated significant antibacterial activity, suggesting potential for clinical application in treating infections caused by resistant bacteria .
- Anti-inflammatory Research : In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures, highlighting its potential use in managing chronic inflammatory conditions .
- Cancer Cell Line Studies : Research involving various human tumor cell lines showed that this compound inhibited cell growth in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis through activation of caspase pathways .
Properties
IUPAC Name |
cyclopropyl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(7-1-2-7)9-3-5-11-6-4-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMTWEKYJARZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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